O-(3,4,5-Trifluorophenyl)hydroxylamine
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Overview
Description
O-(3,4,5-Trifluorophenyl)hydroxylamine is an organic compound characterized by the presence of a hydroxylamine group attached to a trifluorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(3,4,5-Trifluorophenyl)hydroxylamine typically involves the reaction of 3,4,5-trifluoronitrobenzene with reducing agents such as tin(II) chloride in the presence of hydrochloric acid. The reaction proceeds through the reduction of the nitro group to an amine, followed by the formation of the hydroxylamine derivative .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
O-(3,4,5-Trifluorophenyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: It can be reduced to form amines.
Substitution: The trifluorophenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions include nitroso compounds, primary amines, and substituted trifluorophenyl derivatives .
Scientific Research Applications
O-(3,4,5-Trifluorophenyl)hydroxylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of O-(3,4,5-Trifluorophenyl)hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the trifluorophenyl ring can participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- O-(2,3,4,5,6-Pentafluorophenyl)hydroxylamine
- O-(4-Methoxyphenyl)hydroxylamine
- O-(2,4-Difluorophenyl)hydroxylamine .
Uniqueness
O-(3,4,5-Trifluorophenyl)hydroxylamine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C6H4F3NO |
---|---|
Molecular Weight |
163.10 g/mol |
IUPAC Name |
O-(3,4,5-trifluorophenyl)hydroxylamine |
InChI |
InChI=1S/C6H4F3NO/c7-4-1-3(11-10)2-5(8)6(4)9/h1-2H,10H2 |
InChI Key |
DARXCVJSYJGCKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)ON |
Origin of Product |
United States |
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